N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine
Description
N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C9H12N4S/c10-3-1-4-11-9-8-7(2-5-14-8)12-6-13-9/h2,5-6H,1,3-4,10H2,(H,11,12,13) |
InChI Key |
LUTRSIZFYRPIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often utilize solvent-free reactions to enhance efficiency and reduce environmental impact. These methods provide a wide access to thienopyrimidine-derivative production, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, and isocyanates. Reaction conditions often involve heating and the use of solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown significant anticancer activity in various in-vitro studies.
Mechanism of Action
The mechanism of action of N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with nucleic acid metabolism, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[2,3-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine stands out due to its unique structural features and diverse biological activities. Unlike other thienopyrimidine derivatives, it has shown remarkable activity against a wide range of cancer cell lines and bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
